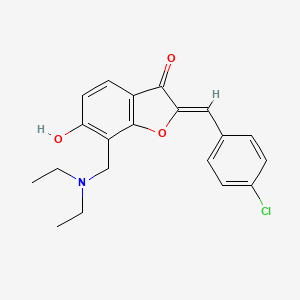

(Z)-2-(4-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

描述

(Z)-2-(4-Chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a benzylidene moiety at position 2 (substituted with a 4-chlorophenyl group), a diethylamino-methyl group at position 7, and a hydroxyl group at position 4. The compound’s design likely aims to optimize electronic and steric effects through its substituents, balancing solubility and bioactivity.

属性

IUPAC Name |

(2Z)-2-[(4-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-17(23)10-9-15-19(24)18(25-20(15)16)11-13-5-7-14(21)8-6-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAFYMBJNVHXRD-WQRHYEAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Cl)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)Cl)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(4-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound derived from the benzofuran family, known for its diverse biological activities. This article explores various studies that highlight its biological effects, including cytotoxicity, anti-inflammatory properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C21H24ClN2O3

- Molecular Weight : 406.88 g/mol

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A significant study demonstrated that derivatives of benzofuran compounds exhibit considerable cytotoxicity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that the synthesized compounds showed IC50 values in the low micromolar range, suggesting potent anti-cancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it significantly reduces pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in vitro. One study reported a reduction of TNF-α by 93.8% and IL-1β by 98% in macrophage cells treated with the compound, demonstrating its potential as an anti-inflammatory agent .

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of NF-κB Activation : The compound effectively suppresses NF-κB activity, which is crucial in inflammatory responses.

- Cytotoxic Mechanisms : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : The benzofuran moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

Study on Cytotoxic Effects

In a study published by Mahesh and Murugan, various benzofuran derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against both A-549 and MCF-7 cell lines, with promising yields and purities .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of benzofuran derivatives showed that treatment with these compounds significantly inhibited NO production and reduced COX enzyme activities without exhibiting cytotoxic effects on normal cells . This suggests potential therapeutic applications in managing chronic inflammatory diseases.

相似化合物的比较

Comparison with Structural Analogs

The compound’s key structural features are compared below with similar benzofuran-3(2H)-one derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Benzylidene Substituent Variations

The 4-chlorobenzylidene group in the target compound influences electron withdrawal and lipophilicity. Comparisons with analogs include:

Key Findings :

- Electron-donating groups (e.g., OCH₃, NMe₂) improve solubility but may reduce target binding affinity in hydrophobic pockets .

Aminoalkyl Substituent Variations

The diethylamino-methyl group at position 7 modulates solubility and steric bulk. Comparisons include:

Key Findings :

- Diethylamino groups balance solubility and lipophilicity, while bulky substituents (e.g., bis(2-methoxyethyl)) improve water solubility but may hinder target binding .

- Azepane-methyl derivatives show potent kinase inhibition, suggesting the target compound’s diethylamino group could be optimized for similar activity .

Hydroxyl Group Positioning

The 6-hydroxy group is conserved across many analogs, contributing to hydrogen bonding and metal chelation:

Key Findings :

- The 6-hydroxy group enhances bioavailability and crystallinity , critical for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。